![molecular formula C16H13NO6S B5505644 methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate involves various chemical reactions. For example, a study on the synthesis of related compounds such as methyl 2-(4-nitrophenylthio)benzoate involved X-ray diffraction for structural determination, highlighting the complex processes involved in the synthesis of such compounds (Kucsman et al., 1986).

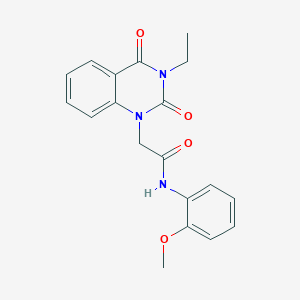

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be determined using techniques like X-ray diffraction. For instance, the molecular structure of closely related compounds was elucidated using this method, revealing insights into their conformation and intermolecular interactions (Kucsman et al., 1986).

Chemical Reactions and Properties

The compound exhibits various chemical reactions and properties. For example, a study on similar compounds like methyl 2-(4-nitrophenylthio)benzoate discusses the intramolecular sulphur(II)-oxygen interaction, which is a critical aspect of understanding the chemical properties of such compounds (Kucsman et al., 1984).

Physical Properties Analysis

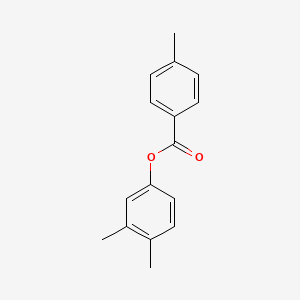

The physical properties of methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate can be analyzed through various methods. Studies on similar compounds, such as those focusing on liquid-crystal compounds, provide insights into the mesomorphic behavior, transition temperatures, and molecular width, which are relevant to understanding the physical properties of such chemicals (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For example, research on the reactions of carbonyl compounds and their mechanisms of hydrolysis provides insights into the neighboring participation by the keto-carbonyl groups, which is a significant aspect of understanding the chemical properties of such esters (Bowden & Byrne, 1996).

Scientific Research Applications

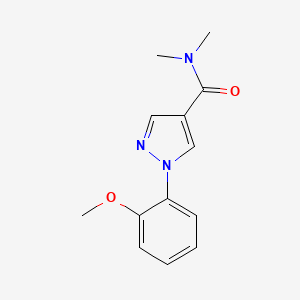

Cooperative Motion in Amorphous Polymers

The synthesis and application of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) have been explored in the context of azo polymers for reversible optical storage. The cooperative motion between BEM groups and azo groups in copolymers results in significant photoinduced birefringence, suggesting potential in high-density optical data storage and photonic devices (Meng, Natansohn, Barrett, & Rochon, 1996).

Photopolymerization

Another application is in the field of photopolymerization, where related compounds are used as photoiniters, decomposing under UV irradiation to generate radicals necessary for polymerization processes. This has implications for the development of novel photopolymerization techniques and materials (Guillaneuf et al., 2010).

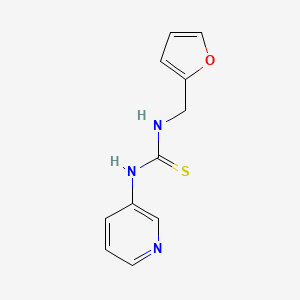

Intramolecular Sulphur(IV)-Oxygen Interaction

Intramolecular interactions between sulfur and oxygen atoms in molecules similar to "methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate" have been examined. These studies provide insights into the steric and electronic effects influencing molecular conformation and reactivity, useful for designing molecules with specific properties (Kucsman et al., 1984).

Nitric-Oxide-Releasing Prodrugs

Research into water-soluble nitric-oxide-releasing derivatives of acetylsalicylic acid explores the potential of similar compounds in medicinal chemistry, focusing on their stability, metabolism, and therapeutic effects. These studies contribute to the development of new prodrugs with improved pharmacological profiles (Rolando et al., 2013).

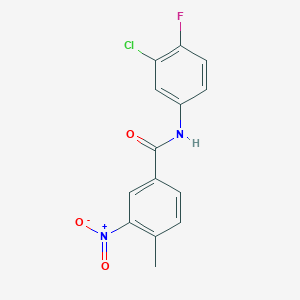

Corrosion Inhibition

The synthesis and evaluation of oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in acidic environments demonstrate the utility of related compounds in material science and engineering. This research aids in the development of new corrosion inhibitors for industrial applications (Kalia et al., 2020).

Future Directions

properties

IUPAC Name |

methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-16(19)11-6-8-12(9-7-11)23-15(18)10-24-14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQMMVDRXOYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)